molecular formula C13H21NO4 B14777827 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid

Cat. No.: B14777827
M. Wt: 255.31 g/mol
InChI Key: UMFBQPDBPIDPNK-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a prop-2-enoic acid group and a 2-methylpropan-2-yl oxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with 2-methylpropan-2-yl chloroformate to form the intermediate compound, which is then reacted with prop-2-enoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h7-8,10H,4-6,9H2,1-3H3,(H,15,16)

InChI Key

UMFBQPDBPIDPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=CC(=O)O

Origin of Product

United States

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